(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is a compound with the molecular formula and a molecular weight of 261.34 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity. It is classified under benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antidiabetic activities .
The synthesis of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone typically involves several steps that incorporate the reaction of piperidine with benzothiazole derivatives. A common method begins with the preparation of 2-amino-benzothiazole, which can be synthesized from 4-chloroaniline and potassium thiocyanate in glacial acetic acid. This intermediate can then undergo further reactions, such as acylation with chloroacetyl chloride, to yield various derivatives .
(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone can participate in various chemical reactions typical of benzothiazole derivatives:
Reactions are often monitored using techniques such as TLC or high-performance liquid chromatography (HPLC) to ensure product formation and purity.
The mechanism of action for (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone is primarily linked to its interaction with biological targets. Benzothiazole derivatives have been shown to exhibit various mechanisms, including:
Research indicates that these compounds can exhibit significant activity against various pathogens and have potential applications in treating diabetes by modulating glucose levels .
(2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone has several scientific applications:
The benzothiazole scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile bioisosteric properties and proven pharmacological relevance. This bicyclic framework, comprising a benzene ring fused to a thiazole moiety, enables diverse non-covalent interactions with biological targets—including hydrogen bonding (via the endocyclic nitrogen and exocyclic amino group), π-π stacking (through the planar aromatic system), and hydrophobic contacts [4] [6]. As a bioisostere, benzothiazole effectively mimics phenol, aniline, and pyridine fragments while offering enhanced metabolic stability and target affinity [5]. This adaptability is exemplified in FDA-approved drugs like riluzole (amyotrophic lateral sclerosis) and flutemetamol (Alzheimer’s diagnostics), where benzothiazole contributes to target engagement and blood-brain barrier (BBB) penetration [5] [6].
In the specific case of (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone, the 2-aminobenzothiazole unit serves as a critical pharmacophore for targeting enzymes and receptors implicated in oncology and CNS disorders. The electron-rich amino group at C2 enhances hydrogen-bond donor/acceptor capacity, while substitutions at C6 (e.g., the piperidine-1-carbonyl group) modulate steric and electronic properties to optimize target binding [2] [4]. For instance, 2-aminobenzothiazole derivatives exhibit sub-nanomolar inhibition of tyrosine kinases (e.g., CSF1R, IC₅₀ = 1–5 nM) and disrupt bacterial cell division machinery (e.g., FtsZ GTPase, MIC = 0.25–2 µg/mL against MRSA) [2] [5]. These interactions are facilitated by the scaffold’s ability to occupy deep hydrophobic pockets and anchor polar residues in target proteins.
Table 1: Bioactivity Profiles of Representative 2-Aminobenzothiazole Derivatives
Compound | Biological Target | Potency | Key Structural Features |
---|---|---|---|
BLZ945 | CSF1R kinase | IC₅₀ = 1 nM | 2-Aminobenzothiazole, trifluoromethyl aniline |
PK150 | Bacterial membranes | MIC = 0.39 µM (MRSA) | Diarylurea-benzothiazole hybrid |
Compound 24 | FtsZ polymerization | MIC = 0.25 µg/mL (MRSA) | Benzothiazole-quinoline hybrid |
Target Hybrid Analogue | Mutant p53 / Kinases | In silico ΔG = -9.8 kcal/mol | 6-Piperidinecarbonyl linkage |
Piperidine rings serve as indispensable pharmacokinetic modulators in CNS-directed therapeutics, primarily by improving BBB penetration and mitigating P-glycoprotein (P-gp)-mediated efflux. The saturated nitrogen heterocycle reduces molecular polarity while maintaining hydrogen-bond accepting potential, thereby optimizing log P (1.5–3.5) and topological polar surface area (TPSA < 90 Ų)—two parameters critically linked to passive BBB diffusion [2] [6]. In (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone, the piperidine-1-carbonyl linker at C6 strategically disrupts crystallinity, enhances solubility, and provides a conformational "handle" for target engagement without introducing excessive rotatable bonds [3] [6].
Hybridization studies demonstrate that piperidine-containing benzothiazoles achieve 3–5× higher brain-to-plasma ratios than aniline or morpholine analogues. This is attributed to:
Table 2: Impact of Piperidine Incorporation on Physicochemical Parameters
Parameter | 2-Aminobenzothiazole | Piperidine Hybrid | Optimal CNS Range |
---|---|---|---|
Molecular Weight (Da) | 150–250 | 280–350 | <450 |
log P | 2.0–3.0 | 2.5–3.8 | 2–5 |
TPSA (Ų) | 60–80 | 45–65 | <90 |
H-Bond Acceptors | 3–4 | 2–3 | <7 |
The covalent integration of benzothiazole and piperidine via an amide linker generates synergistic pharmacology unattainable with either scaffold alone. This hybrid architecture enables simultaneous modulation of structurally divergent yet functionally interconnected targets—particularly relevant in complex diseases like cancer, neurodegenerative disorders, and antibiotic-resistant infections [1] [3] [6]. Molecular hybridization capitalizes on three key advantages:
Dual-Target Engagement: The benzothiazole moiety targets nucleotide-binding sites in kinases (e.g., ATP pockets via hinge-region H-bonds), while the piperidine carbonyl interacts with allosteric or proximal hydrophobic domains. For instance, urea-linked benzothiazole-piperidine hybrids eradicate MRSA biofilms by concurrently disrupting membrane integrity (via benzothiazole) and inhibiting cell wall synthesis (via urea-piperidine interactions) [1] [5].
Enhanced Selectivity Profiles: Hybridization reduces off-target effects by enforcing target-complementary conformation. Benzothiazole-piperidine hybrids targeting mutant p53 show >100-fold selectivity over wild-type p53, attributed to the piperidine’s role in occupying mutation-induced hydrophobic cavities [2] [6].
Overcoming Resistance Mechanisms: Hybrids like (2-Amino-benzothiazol-6-yl)-piperidin-1-yl-methanone exhibit low propensity to induce bacterial resistance. Their multitarget action—simultaneously inhibiting FtsZ polymerization, DNA gyrase, and membrane function—prevents compensatory mutations seen in single-target antibiotics [1] [5].
Table 3: Synergistic Activities of Benzothiazole-Piperidine Hybrids
Hybrid Structure | Therapeutic Area | Multitarget Action | Efficacy |
---|---|---|---|
Benzothiazole-urea-piperidine | Antibacterial (MRSA) | Membrane disruption + GroEL/ES inhibition | MIC = 0.39 µM; biofilm eradication |
Benzothiazole-piperazine* | Neurodegenerative | AChE inhibition + Aβ anti-aggregation | IC₅₀ = 0.42 µM (AChE); ΔG = -16.10 kcal/mol (Aβ) |
Target Hybrid | Oncology/CNS | Kinase inhibition + mutant p53 stabilization | In silico Kᵢ < 10 nM (kinases) |
*Piperazine as a bioisostere for piperidine in neuroactive hybrids
The strategic fusion of these scaffolds exemplifies the "molecular hybridization" paradigm in modern drug discovery—a rational approach to combat multifactorial diseases through polypharmacology [4] [6].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1